(2E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE is a synthetic organic compound that features a benzodiazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a suitable boronic acid.
Formation of the Propenenitrile Moiety: This step involves the condensation of the benzodiazole derivative with an appropriate nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Pharmaceuticals: It may be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYLPROP-2-ENENITRILE: Lacks the bromine substituent, which may affect its reactivity and biological activity.
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-BROMOPHENYL)PROP-2-ENENITRILE: Similar structure but with the bromine substituent in a different position, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine substituent in (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-BROMOPHENYL)PROP-2-ENENITRILE can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C16H10BrN3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H10BrN3/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H,(H,19,20)/b12-8+ |
InChI Key |
WDTHTZRBHYYQPV-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)Br)C#N |
Origin of Product |
United States |
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